6-Phenylhexyldimethylchlorosilane
Overview
Description
6-Phenylhexyldimethylchlorosilane is an organosilicon compound with the molecular formula C14H23ClSi. It is a colorless to light yellow liquid with a melting point of approximately -46°C and a boiling point of about 257°C . This compound is soluble in organic solvents such as ethers and ketones but is insoluble in water . It is primarily used as an intermediate in the synthesis of other organosilicon materials, surfactants, and silane coupling agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylhexyldimethylchlorosilane involves the following steps :
Preparation of Phenyl Hexyl Alcohol: Phenyl hexanol is mixed with sulfuric acid and sodium hydroxide to obtain phenyl hexyl alcohol.
Reaction with Methylchlorosilane: Methylchlorosilane, such as chloromethyltrimethylsilane, is added to the reaction mixture.
Purification: The product is then distilled, purified, and filtered to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Phenylhexyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.
Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: This reaction typically occurs in the presence of water or moisture.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups.
Hydrolysis: The major product is silanol.
Scientific Research Applications
6-Phenylhexyldimethylchlorosilane has a variety of applications in scientific research and industry :
Chemistry: Used as an intermediate in the synthesis of other organosilicon compounds.
Biology: Utilized in the modification of surfaces for biological assays.
Medicine: Employed in the preparation of drug delivery systems.
Industry: Used as a surfactant to improve wetting properties and interfacial activity, and in the preparation of coatings, inks, and adhesives.
Mechanism of Action
The mechanism of action of 6-Phenylhexyldimethylchlorosilane involves its reactivity with various nucleophiles and its ability to form stable organosilicon compounds. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surfaces to enhance their properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylbutyldimethylchlorosilane
- 12-Phenyldodecyldimethylchlorosilane
Comparison
6-Phenylhexyldimethylchlorosilane is unique due to its hexyl chain, which provides specific physical and chemical properties such as high reactivity and the ability to act as a surface modifier . In comparison, 4-Phenylbutyldimethylchlorosilane and 12-Phenyldodecyldimethylchlorosilane have different chain lengths, which affect their reactivity and applications .
Properties
IUPAC Name |
chloro-dimethyl-(6-phenylhexyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClSi/c1-16(2,15)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,3-4,6,9-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKNKAIDGMTIMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700669 | |
Record name | Chloro(dimethyl)(6-phenylhexyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97451-53-1 | |
Record name | Chloro(dimethyl)(6-phenylhexyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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